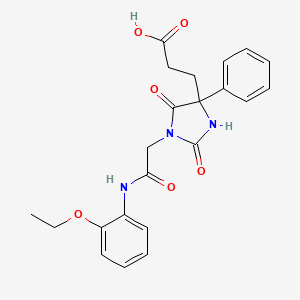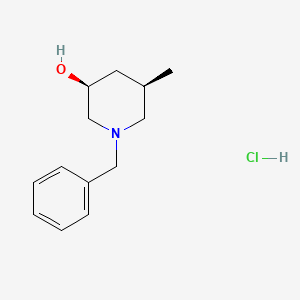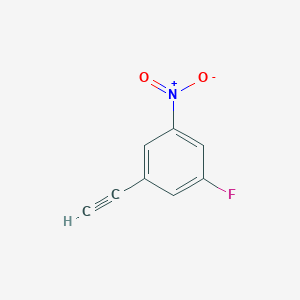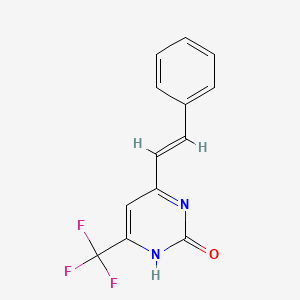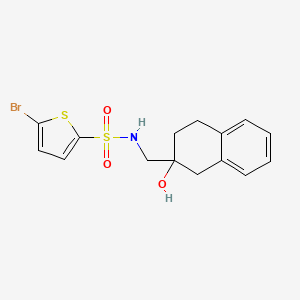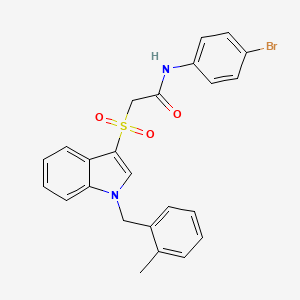
N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It could include its reactivity with other substances, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, optical activity, and reactivity .Applications De Recherche Scientifique
Enzyme Inhibitory Potential
- A study by Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides, including compounds related to N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide. These compounds exhibited significant inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE) (Abbasi et al., 2019).
Antimicrobial Properties
- Darwish et al. (2014) explored the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, which is a part of the N-(4-bromophenyl) compound. The study showed that these compounds have promising antibacterial and antifungal activities (Darwish et al., 2014).
Antioxidant Activity
- Li et al. (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent scavenging activity against DPPH radicals. This suggests potential antioxidant applications for bromophenol derivatives (Li et al., 2012).
Anticancer Potential
- Guo et al. (2018) synthesized a novel bromophenol derivative containing indolin-2-one moiety, which showed excellent anticancer activities on human lung cancer cell lines. This highlights the potential of such compounds in cancer treatment (Guo et al., 2018).
Synthetic Applications
- Jordan and Markwell (1978) conducted a study on the halogenation of N-(2-acetylbenzofuran-3-yl)acetamide, which is structurally related to N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide. Their research contributes to understanding the chemical reactivity and potential synthetic applications of such compounds (Jordan & Markwell, 1978).
Antioxidant and Antimicrobial Activity
- Nimavat et al. (2004) synthesized new aminobenzylated Mannich bases from 3-bromobenzaldehyde, which showed antimicrobial activity. This research indicates the broader utility of bromophenol derivatives in developing new antimicrobial agents (Nimavat et al., 2004).
Carbonic Anhydrase Inhibition
- Akbaba et al. (2013) reported on novel bromophenol derivatives as carbonic anhydrase inhibitors, highlighting another potential therapeutic application for these compounds (Akbaba et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O3S/c1-17-6-2-3-7-18(17)14-27-15-23(21-8-4-5-9-22(21)27)31(29,30)16-24(28)26-20-12-10-19(25)11-13-20/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWANKCHOMMHXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-hydroxy-3-[N-[4-[2-[2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carbonyl]oxyethyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/no-structure.png)
![N-([2,2'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2927864.png)
![N-(4-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2927865.png)
![Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2927866.png)
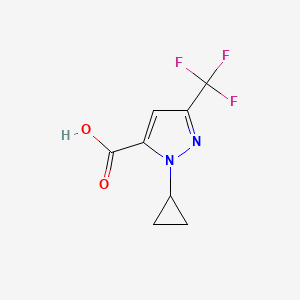
![2,4,9-Trioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2927871.png)

